molecular formula C8H10N4 B11920651 6,7-Dimethyl-3H-imidazo[4,5-c]pyridin-2-amine

6,7-Dimethyl-3H-imidazo[4,5-c]pyridin-2-amine

Cat. No.: B11920651
M. Wt: 162.19 g/mol
InChI Key: QLLBQOWSWZEFIX-UHFFFAOYSA-N
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Description

6,7-Dimethyl-3H-imidazo[4,5-c]pyridin-2-amine is a heterocyclic compound that belongs to the imidazo[4,5-c]pyridine family. This compound is characterized by its fused ring structure, which includes both imidazole and pyridine rings. It has garnered interest due to its potential biological activities and applications in various fields of scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6,7-Dimethyl-3H-imidazo[4,5-c]pyridin-2-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2,3-diaminopyridine with suitable aldehydes or ketones, followed by cyclization to form the imidazo[4,5-c]pyridine core . The reaction conditions often include the use of acidic or basic catalysts, and the process may be carried out under reflux conditions to ensure complete cyclization.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain high-purity this compound .

Chemical Reactions Analysis

Types of Reactions

6,7-Dimethyl-3H-imidazo[4,5-c]pyridin-2-amine can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.

    Reduction: Sodium borohydride, lithium aluminum hydride, and catalytic hydrogenation.

    Substitution: Halogenating agents, nucleophiles, and electrophiles under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce amine derivatives. Substitution reactions can lead to various substituted imidazo[4,5-c]pyridine derivatives .

Mechanism of Action

The mechanism of action of 6,7-Dimethyl-3H-imidazo[4,5-c]pyridin-2-amine involves its interaction with specific molecular targets and pathways. For instance, it can inhibit enzymes such as kinases, which play a crucial role in cell signaling and proliferation. By binding to the active site of these enzymes, the compound can disrupt their function, leading to the inhibition of cancer cell growth and proliferation . Additionally, its antibacterial activity is attributed to its ability to interfere with bacterial cell wall synthesis and protein function .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6,7-Dimethyl-3H-imidazo[4,5-c]pyridin-2-amine stands out due to its unique fused ring structure and the presence of both imidazole and pyridine ringsIts ability to inhibit specific enzymes and pathways involved in cancer and bacterial infections further highlights its uniqueness and potential as a therapeutic agent .

Properties

Molecular Formula

C8H10N4

Molecular Weight

162.19 g/mol

IUPAC Name

6,7-dimethyl-3H-imidazo[4,5-c]pyridin-2-amine

InChI

InChI=1S/C8H10N4/c1-4-5(2)10-3-6-7(4)12-8(9)11-6/h3H,1-2H3,(H3,9,11,12)

InChI Key

QLLBQOWSWZEFIX-UHFFFAOYSA-N

Canonical SMILES

CC1=C2C(=CN=C1C)NC(=N2)N

Origin of Product

United States

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